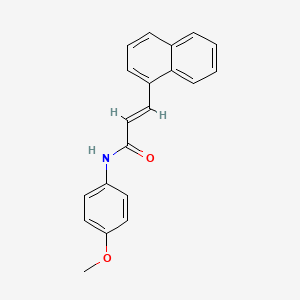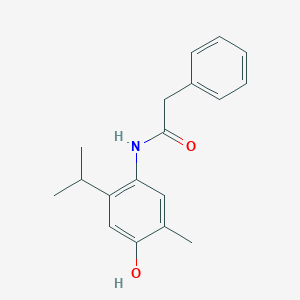
4-(acetylamino)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole and benzamide derivatives, such as 4-(acetylamino)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, are significant due to their wide range of biological activities. These compounds have been explored for their potential in medicinal chemistry, especially due to their inhibitory effects on various enzymes and receptors.
Synthesis Analysis
The synthesis of similar thiazole derivatives typically involves the reaction of thiazole precursors with acetylamino benzamide structures. For example, substituted benzamides have been synthesized by reacting chloroacetylamino thiazole derivatives with different agents in the presence of K2CO3, as seen in the synthesis of 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives (Turan-Zitouni et al., 2004).
Molecular Structure Analysis
The molecular structure of thiazole and benzamide derivatives, including X-ray diffraction analysis, reveals key features such as hydrogen bonding, molecular packing, and electron distribution. These structural attributes significantly influence their biological activity and interaction with biological targets.
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, including cyclization and coupling reactions. Their reactivity can be attributed to the presence of both electron-rich and electron-deficient sites within the molecule. The specific chemical properties depend on the substituents attached to the thiazole ring.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of thiazole derivatives are influenced by their molecular structure. These properties are crucial for their formulation and application in medicinal chemistry.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of thiazole benzamide derivatives, are governed by the functional groups present in the molecules. These properties affect their stability, reactivity, and interaction with biological systems.
- (Turan-Zitouni et al., 2004)
- (Narayana et al., 2004)
- (Kaplancıklı et al., 2004)
- (Lynch et al., 2006).
Applications De Recherche Scientifique
Binding Characteristics to Human Serum Albumin
The binding of a thiadiazole derivative, closely related to 4-(acetylamino)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, to human serum albumin (HSA) has been extensively studied. This research is significant for understanding the pharmacokinetic mechanism of such compounds. Investigations into the quenching mechanism, binding kinetics, and molecular modeling simulations have revealed insights into hydrophobic and hydrogen bonding interactions, providing essential information on the drug's behavior in biological systems (Karthikeyan et al., 2017).
Antimicrobial and Antifungal Activities
Several studies have synthesized derivatives of 4-(acetylamino)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide to evaluate their antimicrobial and antifungal properties. These compounds have shown significant activity against various microorganisms, highlighting their potential as novel antimicrobial agents. The synthesis approaches and the biological evaluation of these compounds have contributed to the development of new therapeutic agents with potential applications in treating microbial infections (Kaplancıklı et al., 2004).
Anticancer Activity
Research has also focused on the anticancer activities of compounds structurally related to 4-(acetylamino)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide. These studies have explored their effectiveness in inhibiting cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis. The insights gained from these studies are crucial for the development of new anticancer drugs, offering hope for more effective and less toxic treatments (Wagner et al., 2020).
Propriétés
IUPAC Name |
4-acetamido-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8(16)14-10-4-2-9(3-5-10)11(17)15-12-13-6-7-18-12/h2-5H,6-7H2,1H3,(H,14,16)(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXVOXIPCIVKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5597713.png)


![2-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B5597744.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5597752.png)

![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5597760.png)
![5-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5597767.png)
![3-(3-methoxyphenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5597773.png)

![(3R*,4R*)-3,4-dimethyl-1-[3-(4-morpholinyl)benzoyl]-3-pyrrolidinol](/img/structure/B5597796.png)
![N-{[5-(4-ethoxybenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}cyclobutanecarboxamide](/img/structure/B5597797.png)
![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5597810.png)